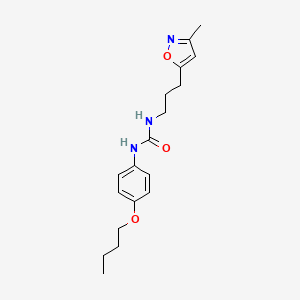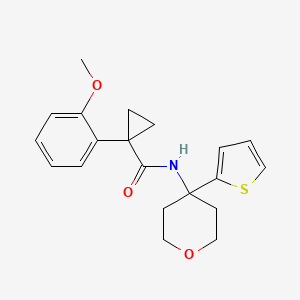
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational methods, to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing various cyclopropane derivatives, including those related to the specified compound, and characterized their structures through spectral data and elemental analysis. For instance, the synthesis and characterization of novel cyclopropane derivatives have been reported, highlighting their potential in creating bioactive molecules with defined structural properties (Hassan et al., 2014). Additionally, studies have focused on the synthesis of lignan conjugates via cyclopropanation, presenting antimicrobial and antioxidant activities of the synthesized compounds, and underlining the importance of cyclopropane motifs in pharmaceutical chemistry (Raghavendra et al., 2016).
Biological Activities and Applications
The potential biological activities of compounds structurally related to "1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide" have been explored in several studies. Some compounds have shown significant in vitro cytotoxic activity against specific cancer cell lines, suggesting potential applications in cancer therapy (Hassan et al., 2014). Moreover, antimicrobial and antioxidant properties of certain cyclopropane derivatives have been documented, emphasizing their role in developing new antimicrobial agents (Raghavendra et al., 2016).
Structural and Theoretical Studies
In addition to empirical studies on synthesis and biological activities, some research has been dedicated to the theoretical aspects, including molecular modeling and structure-activity relationships. For instance, the crystal structure and Hirshfeld surface analysis of specific cyclopropane derivatives have been conducted to understand the intermolecular interactions and their implications for biological activity (Kumara et al., 2017).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise to interpret this information. Please note that handling chemicals should always be done in a controlled environment following the appropriate safety protocols.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-16-6-3-2-5-15(16)19(8-9-19)18(22)21-20(10-12-24-13-11-20)17-7-4-14-25-17/h2-7,14H,8-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPTYRMJEXUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC3(CCOCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)
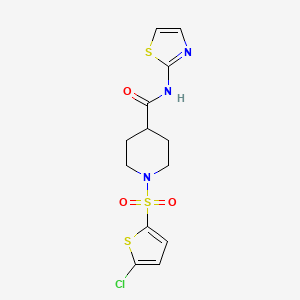
![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
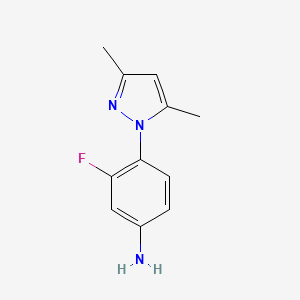
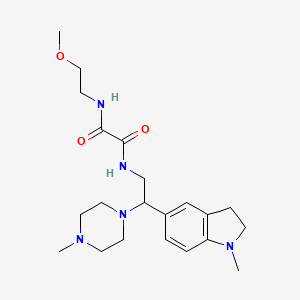
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)
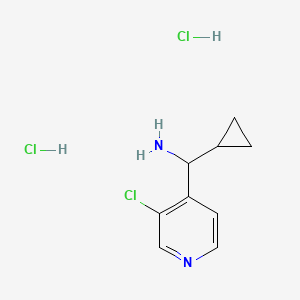
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
